Cas no 244104-55-0 (4-Chloro-2-Iodobenzenemethanol)

4-Chloro-2-Iodobenzenemethanol structure
244104-55-0 structure
商品名:4-Chloro-2-Iodobenzenemethanol
CAS番号:244104-55-0
MF:C7H6ClIO
メガワット:268.479413509369
MDL:MFCD11847259
CID:2119538
PubChem ID:53401425

4-Chloro-2-Iodobenzenemethanol 化学的及び物理的性質

名前と識別子

    • (4-chloro-2-iodophenyl)methanol
    • 4-CHLORO-2-IODOBENZYL ALCOHOL
    • UDXMQUOKYIISFP-UHFFFAOYSA-N
    • Benzenemethanol, 4-chloro-2-iodo-
    • NE38655
    • Z1895742268
    • DA-07756
    • AKOS027264844
    • 244104-55-0
    • CS-0378783
    • SCHEMBL1197989
    • EN300-187616
    • MFCD11847259
    • Z1269244634
    • C90809
    • 4-Chloro-2-Iodobenzenemethanol
    • MDL: MFCD11847259
    • インチ: 1S/C7H6ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
    • InChIKey: UDXMQUOKYIISFP-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C(C=CC=1CO)Cl

計算された属性

  • せいみつぶんしりょう: 267.91519g/mol
  • どういたいしつりょう: 267.91519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 20.2

4-Chloro-2-Iodobenzenemethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1449453-5g
(4-Chloro-2-iodophenyl)methanol
244104-55-0 98%
5g
¥3000 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1449453-10g
(4-Chloro-2-iodophenyl)methanol
244104-55-0 98%
10g
¥5395 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1449453-1g
(4-Chloro-2-iodophenyl)methanol
244104-55-0 98%
1g
¥1275 2023-04-14
Enamine
EN300-187616-5.0g
(4-chloro-2-iodophenyl)methanol
244104-55-0 95%
5g
$1157.0 2023-05-03
Enamine
EN300-187616-0.5g
(4-chloro-2-iodophenyl)methanol
244104-55-0 95%
0.5g
$299.0 2023-09-18
Enamine
EN300-187616-2.5g
(4-chloro-2-iodophenyl)methanol
244104-55-0 95%
2.5g
$782.0 2023-09-18
abcr
AB481222-5 g
4-Chloro-2-iodobenzyl alcohol, 95%; .
244104-55-0 95%
5g
€687.60 2023-06-15
Enamine
EN300-187616-0.1g
(4-chloro-2-iodophenyl)methanol
244104-55-0 95%
0.1g
$109.0 2023-09-18
Enamine
EN300-187616-0.25g
(4-chloro-2-iodophenyl)methanol
244104-55-0 95%
0.25g
$156.0 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1449453-250mg
(4-Chloro-2-iodophenyl)methanol
244104-55-0 98%
250mg
¥600 2023-04-14

4-Chloro-2-Iodobenzenemethanol 関連文献

4-Chloro-2-Iodobenzenemethanolに関する追加情報

Professional Introduction to 4-Chloro-2-Iodobenzenemethanol (CAS No: 244104-55-0)

4-Chloro-2-Iodobenzenemethanol, with the chemical formula C₇H₆ClIO₂, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 244104-55-0, has garnered attention due to its versatile applications in the development of novel pharmaceuticals and agrochemicals. The presence of both chloro and iodine substituents on the benzene ring makes it a valuable intermediate in various synthetic pathways, particularly in cross-coupling reactions which are pivotal in modern drug discovery.

The structural features of 4-Chloro-2-Iodobenzenemethanol contribute to its reactivity and utility in synthetic chemistry. The chloro group can participate in nucleophilic substitution reactions, while the iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in the synthesis of biologically active molecules.

In recent years, there has been a surge in research focusing on the development of new methodologies for constructing biaryl systems, which are prevalent in many pharmacologically active compounds. The compound 4-Chloro-2-Iodobenzenemethanol has been employed as a key building block in such syntheses. For instance, it has been utilized in the preparation of novel antiviral agents where biaryl motifs play a crucial role in mediating drug-receptor interactions.

One of the most notable applications of 4-Chloro-2-Iodobenzenemethanol is in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By designing small molecules that specifically inhibit kinase activity, researchers can develop targeted therapies. The compound has been used to synthesize inhibitors that target specific kinases by leveraging its ability to undergo cross-coupling reactions to form biaryl structures.

The pharmaceutical industry has also explored the use of 4-Chloro-2-Iodobenzenemethanol in the development of novel antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of new drugs with unique mechanisms of action. Researchers have found that derivatives of this compound exhibit promising antimicrobial properties, making it a valuable scaffold for further drug development.

Furthermore, 4-Chloro-2-Iodobenzenemethanol has been investigated for its potential applications in materials science. Specifically, its ability to participate in cross-coupling reactions has been exploited to create novel organic electronic materials. These materials are used in various applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique electronic properties make it an attractive candidate for developing next-generation electronic devices.

In academic research, 4-Chloro-2-Iodobenzenemethanol has been used as a substrate to study catalytic systems. The development of efficient and selective catalysts is crucial for sustainable chemical synthesis. By studying how different catalysts interact with this compound, researchers can gain insights into reaction mechanisms and develop better catalytic methods. These advancements not only improve the efficiency of synthetic processes but also reduce waste and energy consumption.

The compound's role in medicinal chemistry extends beyond kinase inhibitors and antimicrobial agents. It has been utilized in the synthesis of protease inhibitors, which are important for treating conditions such as HIV/AIDS and cancer. Proteases are enzymes that cleave peptide bonds, and their inhibition can disrupt viral replication or cancer cell growth. The biaryl structures formed from 4-Chloro-2-Iodobenzenemethanol-based intermediates have shown promising activity against various proteases.

Recent studies have also highlighted the potential of 4-Chloro-2-Iodobenzenemethanol in the development of chemosensitizers for cancer therapy. Chemosensitizers enhance the effectiveness of chemotherapy by making cancer cells more susceptible to drug treatment. The compound has been incorporated into molecules that can selectively target cancer cells while minimizing side effects on healthy tissues.

The versatility of 4-Chloro-2-Iodobenzenemethanol is further demonstrated by its use in synthesizing fluorinated compounds. Fluorine atoms are frequently introduced into pharmaceuticals due to their ability to modulate metabolic stability and binding affinity. Researchers have used this compound as a precursor to introduce fluorine atoms at specific positions on the benzene ring, leading to novel compounds with enhanced pharmacological properties.

In conclusion, 4-Chloro-2-Iodobenzenemethanol (CAS No: 244104-55-0) is a multifaceted compound with significant applications across various fields of chemistry and biology. Its unique structural features make it an invaluable intermediate for synthetic chemists working on pharmaceuticals, agrochemicals, materials science, and catalysis. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of innovative chemical solutions.

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Amadis Chemical Company Limited
(CAS:244104-55-0)4-Chloro-2-Iodobenzenemethanol
A1145571
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):354.0/587.0/1174.0